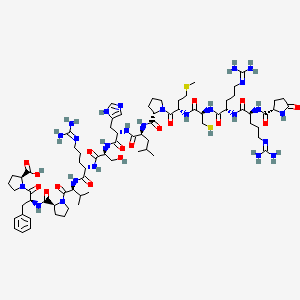
2-(Diisobutylamino)-2-phenylacetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diisobutylamino)-2-phenylacetic acid hydrochloride (DIBPA-HCl) is an organic compound that has been widely used in scientific research and laboratory experiments. It is a white, crystalline solid that is soluble in water and has a melting point of 82-85°C. DIBPA-HCl is an important reagent in organic synthesis and has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Gene Therapy and Drug Delivery
One significant application of compounds structurally related to 2-(Diisobutylamino)-2-phenylacetic acid hydrochloride is in the field of gene therapy and drug delivery. Folic acid (FA)-functionalized diblock copolymers, using components like 2-(dimethylamino)ethyl methacrylate or 2-(diisopropylamino)ethyl methacrylate, have been synthesized via atom transfer radical polymerization (ATRP). These novel FA-functionalized biocompatible block copolymers show promise in cell targeting strategies for gene therapy and as pH-responsive micellar vehicles for delivering hydrophobic anticancer drugs (Licciardi et al., 2005).
Hydrolytic Stability Analysis
Another area of research is the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate), a compound related to this compound. This study provided insights into the stability of various related compounds in different pH conditions, which is crucial for applications in biomedicine and drug delivery systems (Van Der Wetering et al., 1998).
Chirality Assignment of Carboxylic Acids
Research into the chirality assignment of carboxylic acids using phenylacetylenes bearing amino groups, such as this compound, has been conducted. These studies are crucial in the field of stereoselective synthesis and pharmaceuticals, where the chirality of compounds can significantly impact their biological activity (Yashima et al., 1997).
Genotoxicity Evaluation
There has been research evaluating the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures. While not directly related to this compound, these studies are part of a broader effort to understand the biological effects and safety profiles of various chemical compounds (Gollapudi et al., 1999).
Solution Properties of Tertiary Amine Methacrylates
Studies on the solution properties of tertiary amine methacrylates, including 2-(dimethylamino)ethyl methacrylate and 2-(diisopropylamino)ethyl methacrylate, have been conducted. These studies are essential for developing new materials with specific solubility and temperature-responsive properties, which can be used in various applications, including drug delivery systems (Bütün et al., 2001).
Oxidative Stress in E. coli
Research has been conducted on the oxidative stress and metabolic perturbations in Escherichia coli exposed to 2,4-dichlorophenoxyacetic acid, which is structurally similar to this compound. This study helps in understanding the broader impact of similar chemical compounds on microbial life and the environment (Bhat et al., 2015).
Propriétés
IUPAC Name |
2-[bis(2-methylpropyl)amino]-2-phenylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-12(2)10-17(11-13(3)4)15(16(18)19)14-8-6-5-7-9-14;/h5-9,12-13,15H,10-11H2,1-4H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGBNCXMFZDRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(C1=CC=CC=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641310.png)

![1-[(4-Nitrophenyl)methoxy]-4,6-diphenylpyridin-2-one](/img/structure/B2641312.png)








![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2641326.png)
![2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2641327.png)